

Lavendustin A discovery and isolation from Streptomyces

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Compound Focus: Lavendustin A

CAS No.: 125697-92-9

Cat. No.: S532602

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Data Summary: Lavendustin A

Property	Description / Value
Producing Organism	<i>Streptomyces griseolavendus</i> [1]
Molecular Weight	381.38 g/mol [2] [3]
Chemical Formula	$C_{21}H_{19}NO_6$ [2] [3]
CAS Number	125697-92-9 [2] [3]
IUPAC Name	5-[[[(2,5-dihydroxyphenyl)methyl][(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid [2]
Biological Activity	Potent, cell-permeable tyrosine kinase inhibitor [3]
Primary Target (IC ₅₀)	Epidermal growth factor receptor (EGFR) tyrosine kinase (IC ₅₀) = 11 nM [3]
Secondary Target (IC ₅₀)	p60c-src tyrosine kinase (IC ₅₀) = 500 nM [3]

Property	Description / Value
Selectivity	Selective over PKA, PKC, and PI 3-kinase (IC ₅₀) > 100 μM [3]
Mechanism	Competes with ATP and is non-competitive with the peptide substrate [1]

Experimental Context and Workflows

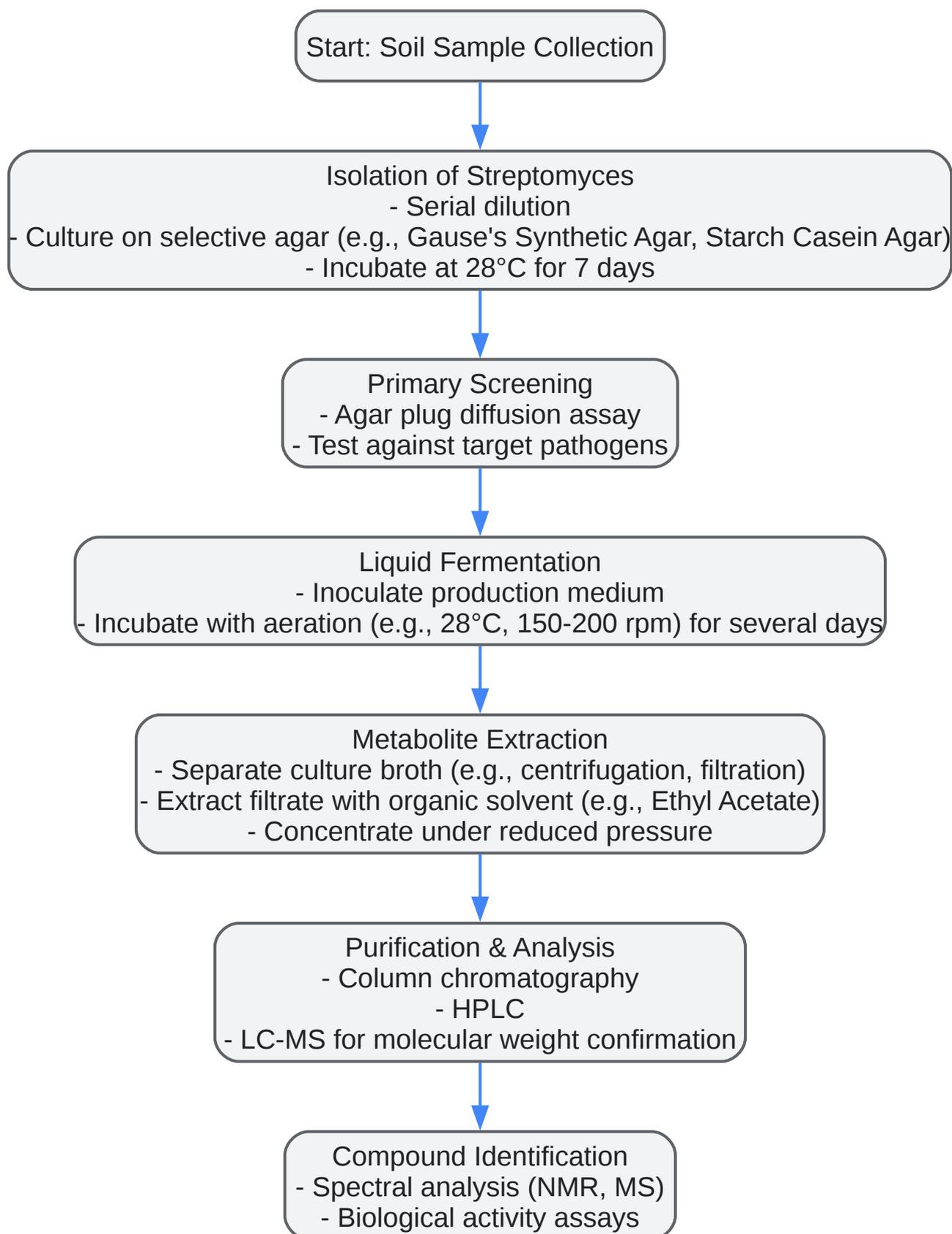
While a full isolation guide is not available, the following information outlines the key steps and provides context from related methodologies.

Original Isolation & Characterization

The initial discovery involved isolating **Lavendustin A** from a butyl acetate extract of the *Streptomyces griseolavendus* culture filtrate [1]. The structure was determined using spectral data and confirmed by total synthesis [1].

General Workflow for Bioactive Compound Isolation from *Streptomyces*

The diagram below illustrates a generalized protocol for isolating bioactive compounds like **Lavendustin A** from soil-dwelling *Streptomyces* [4] [5].



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General workflow for isolating compounds from Streptomyces.

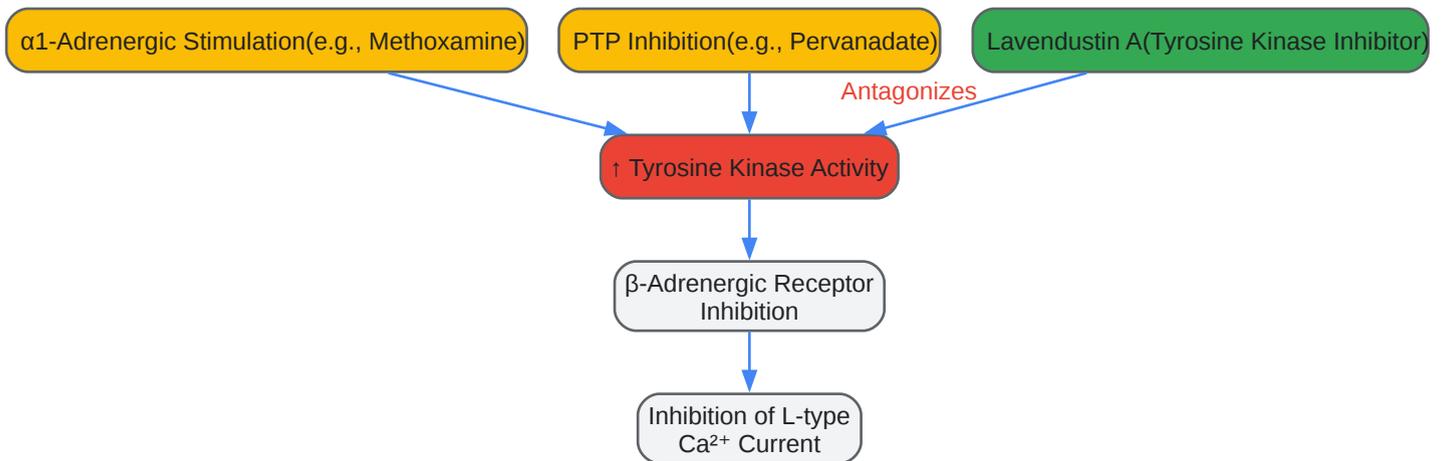
Fermentation Strategy for Metabolite Production

To achieve high yields of a target metabolite, the fermentation medium and conditions must be optimized. Statistical methods like Response Surface Methodology (RSM) are highly effective for this [6]. A typical optimization cycle involves:

- **One-Factor-at-a-Time (OFAT) Screening:** Initial identification of critical media components (carbon source, nitrogen source, salts) that significantly affect production [6].
- **Statistical Design and Optimization:** Using designs like Plackett-Burman to screen multiple variables and Central Composite Design with RSM to find their optimal concentrations and interactions [6].
- **Scale-Up:** Transferring the optimized conditions from shake flasks to a controlled bioreactor to enhance reproducibility and yield [6] [7].

Research Application: Signaling Pathway

Lavendustin A is a valuable tool in basic research for probing tyrosine kinase-dependent pathways. The following diagram illustrates its application in a cardiac cell study, which investigated an α -adrenergic signaling mechanism [8].



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Lavendustin A application in cardiac cell signaling research.

In this model, **Lavendustin A** was used to confirm that the inhibitory effect of α 1-adrenergic stimulation on the β -adrenergically regulated L-type Ca^{2+} current is mediated by a tyrosine kinase-dependent pathway [8].

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References

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